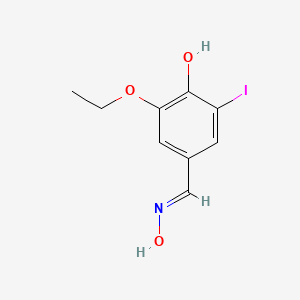
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NAP belongs to the class of compounds known as piperidinecarboxamides and has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.
Mechanism of Action
The exact mechanism of action of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to modulate the expression of various genes involved in neuroprotection, inflammation, and oxidative stress. It also interacts with various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases. 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide also promotes the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its high cost and limited availability may limit its use in some research settings.
Future Directions
The potential therapeutic applications of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide are still being explored, and several areas of future research have been identified. These include investigating the effects of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide on other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to elucidate the exact mechanisms of action of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide and to develop more efficient synthesis methods to increase its availability.
In conclusion, 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, or 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, is a promising compound with potential therapeutic applications in various fields. Its neuroprotective, anti-inflammatory, and analgesic effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods to increase its availability.
Synthesis Methods
The synthesis of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide involves the reaction of 1-(1-naphthylmethyl)piperidine with N-(1-phenylethyl)chloroacetamide in the presence of a base such as sodium hydride. The resulting compound is then purified using column chromatography to obtain pure 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide.
Scientific Research Applications
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. It has been found to exhibit neuroprotective effects by preventing neuronal damage and promoting neuronal survival in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-19(20-8-3-2-4-9-20)26-25(28)22-14-16-27(17-15-22)18-23-12-7-11-21-10-5-6-13-24(21)23/h2-13,19,22H,14-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHKVSLMXCSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-azocanyl)-3-[2-methoxy-5-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6124266.png)
![5-(4-hydroxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6124269.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6124273.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(3-phenylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6124278.png)

![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)
![2-ethyl-3-(2-hydroxyethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6124297.png)
![N~1~-1,3-benzodioxol-5-yl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6124304.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B6124327.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6124335.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6124340.png)
![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)